molecular formula C6H12O6 B12661541 alpha-L-fructopyranose CAS No. 41847-69-2

alpha-L-fructopyranose

Cat. No.: B12661541
CAS No.: 41847-69-2
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-UNTFVMJOSA-N
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Description

alpha-L-fructopyranose: is a monosaccharide and a form of fructose. It is a six-membered ring structure (pyranose form) with an alpha-configuration at the anomeric carbon. This compound is a fundamental metabolite produced by all living cells and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-L-fructopyranose can be synthesized through the isomerization of glucose. The process involves the conversion of glucose to fructose, which can then cyclize to form this compound. The reaction typically requires an enzyme such as glucose isomerase and occurs under mild conditions, including a pH range of 7-8 and temperatures around 60°C .

Industrial Production Methods: In industrial settings, this compound is produced from sucrose through enzymatic hydrolysis. The enzyme invertase catalyzes the hydrolysis of sucrose into glucose and fructose. The fructose can then be separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: alpha-L-fructopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

alpha-L-fructopyranose exerts its effects by participating in metabolic pathways. It is phosphorylated by fructokinase to form fructose-1-phosphate, which then enters glycolysis or gluconeogenesis. The molecular targets include enzymes such as fructokinase and aldolase B, which are involved in the metabolism of fructose .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration, which influences its reactivity and interaction with enzymes. This configuration makes it a valuable compound for studying stereochemistry and enzyme specificity .

Properties

CAS No.

41847-69-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

LKDRXBCSQODPBY-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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